molecular formula C9H13N5S B276588 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

Katalognummer: B276588
Molekulargewicht: 223.3 g/mol
InChI-Schlüssel: KFFHIUNIEXVURD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with a molecular formula of C13H22N2S It is known for its unique structure, which includes a tetrazole ring and a thiophene moiety

Vorbereitungsmethoden

The synthesis of 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves several steps, starting with the preparation of the tetrazole ring and the thiophene moiety. The synthetic route typically includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction.

    Coupling of the Tetrazole and Thiophene Rings: The final step involves coupling the tetrazole ring with the thiophene moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrazole or thiophene rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures and pressures depending on the desired reaction.

Wissenschaftliche Forschungsanwendungen

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets involved depend on the context of its application, whether in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:

    1-PROPYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: This compound has a similar structure but with the thiophene ring attached at a different position, leading to variations in its chemical and biological properties.

    1-PROPYL-N-(FURAN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: This compound contains a furan ring instead of a thiophene ring, which can affect its reactivity and applications.

    1-PROPYL-N-(PYRIDIN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: The presence of a pyridine ring in this compound introduces different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.

Eigenschaften

Molekularformel

C9H13N5S

Molekulargewicht

223.3 g/mol

IUPAC-Name

1-propyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C9H13N5S/c1-2-4-14-9(11-12-13-14)10-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,10,11,13)

InChI-Schlüssel

KFFHIUNIEXVURD-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CSC=C2

Kanonische SMILES

CCCN1C(=NN=N1)NCC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.